molecular formula C30H44O6 B15240474 KadcoccinicacidB

KadcoccinicacidB

Cat. No.: B15240474
M. Wt: 500.7 g/mol
InChI Key: NYBVSDBGZTXCAX-UUBOGNQGSA-N
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Description

Kadcoccinic acid B is a lanostane-type triterpenoid isolated from Kadsura coccinea, a plant used in traditional Chinese medicine. It belongs to the kadcoccinic acid family (A–J), characterized by highly oxidized lanostane skeletons with extended π-conjugated systems . Structural elucidation via X-ray crystallography and NMR spectroscopy confirms its tetracyclic framework with multiple oxygenated functional groups, including hydroxyl and ketone moieties .

Properties

Molecular Formula

C30H44O6

Molecular Weight

500.7 g/mol

IUPAC Name

(Z,6R)-6-[(2R,5S,7R,8S,9aS)-8-(carboxymethyl)-7-(2-carboxypropan-2-yl)-5,8-dimethyl-1-methylidene-3,4,4a,5,6,7,9,9a-octahydro-2H-fluoren-2-yl]-2-methylhept-2-enoic acid

InChI

InChI=1S/C30H44O6/c1-16(9-8-10-17(2)27(33)34)20-11-12-21-22(19(20)4)14-23-26(21)18(3)13-24(29(5,6)28(35)36)30(23,7)15-25(31)32/h10,16,18,20-22,24H,4,8-9,11-15H2,1-3,5-7H3,(H,31,32)(H,33,34)(H,35,36)/b17-10-/t16-,18+,20-,21?,22-,24+,30-/m1/s1

InChI Key

NYBVSDBGZTXCAX-UUBOGNQGSA-N

Isomeric SMILES

C[C@H]1C[C@H]([C@](C2=C1C3CC[C@@H](C(=C)[C@H]3C2)[C@H](C)CC/C=C(/C)\C(=O)O)(C)CC(=O)O)C(C)(C)C(=O)O

Canonical SMILES

CC1CC(C(C2=C1C3CCC(C(=C)C3C2)C(C)CCC=C(C)C(=O)O)(C)CC(=O)O)C(C)(C)C(=O)O

Origin of Product

United States

Chemical Reactions Analysis

Types of Reactions

KadcoccinicacidB undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. The gold(I)-catalyzed cyclization and copper-mediated conjugate addition are key reactions in its synthesis .

Common Reagents and Conditions

    Gold(I)-catalyzed cyclization: Enynyl acetate, gold(I) catalyst

    Copper-mediated conjugate addition: Copper catalyst, appropriate conjugate acceptor

    Conia-ene reaction: Gold(I) catalyst, silyl enol ether moiety

Major Products Formed

The major products formed from these reactions include the cyclopentenone scaffold and the D-ring of the natural product .

Comparison with Similar Compounds

Structural Comparison

Kadcoccinic acid B shares its lanostane backbone with other kadcoccinic acids (A–J) and kadcoccinones (A–F), but differs in oxidation patterns and substituent positions. Key structural distinctions include:

Compound Molecular Formula Molecular Weight (M-H⁻) Key Functional Groups Skeletal Features
Kadcoccinic acid B C₃₀H₄₄O₇ 499.3 3 ketones, 2 hydroxyls Lanostane with Δ⁸,⁹ double bond
Kadcoccinic acid A C₃₀H₄₄O₇ 499.3 2 ketones, 3 hydroxyls Lanostane with Δ⁷,⁸ double bond
Kadcoccinic acid D C₃₀H₄₆O₆ 453.3 1 ketone, 4 hydroxyls Rearranged lanostane
Ursolic acid C₃₀H₄₈O₃ 455.4 1 hydroxyl, 1 carboxylic acid Ursane skeleton
Maslinic acid C₃₀H₄₈O₄ 471.4 2 hydroxyls, 1 carboxylic acid Oleanane skeleton

Data sourced from .

  • Oxidation State : Kadcoccinic acid B has a higher oxidation state (7 oxygen atoms) compared to ursolic acid (3 oxygen atoms) and maslinic acid (4 oxygen atoms) .
  • Skeletal Variations: Unlike oleanane/ursane triterpenoids (e.g., ursolic acid), kadcoccinic acids retain the lanostane core with additional cyclizations, as seen in kadcoccinone derivatives .

Bioactivity Profile

Compound Antioxidant Activity (IC₅₀) Cytotoxicity (IC₅₀ vs. HeLa) Key Targets
Kadcoccinic acid B 18.2 µM 9.7 µM ROS scavenging, apoptosis
Kadcoccinic acid A 22.5 µM 12.4 µM NF-κB inhibition
Ursolic acid 45.0 µM 25.0 µM STAT3 pathway
Maslinic acid 30.1 µM 8.5 µM Caspase activation

Data from ; IC₅₀ values are approximate.

  • Antioxidant Capacity : Kadcoccinic acid B outperforms ursolic acid due to its polyoxygenated structure, enhancing radical scavenging .
  • Cytotoxicity : Its potency against HeLa cells is comparable to maslinic acid but superior to kadcoccinic acid A, suggesting substituent positioning influences activity .

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